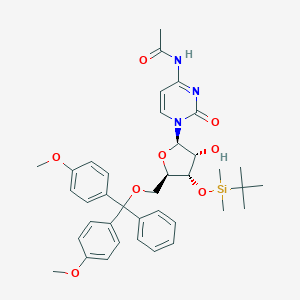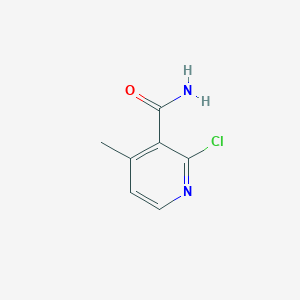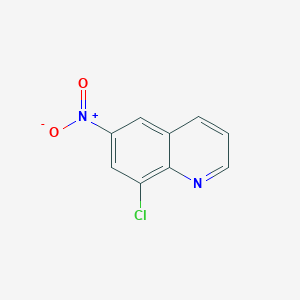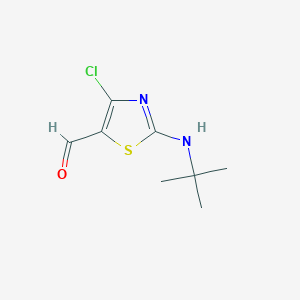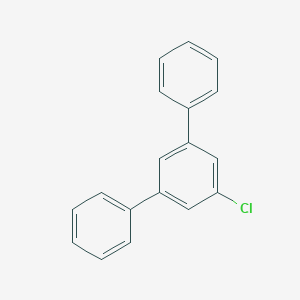
5'-Chloro-1,1':3',1''-terphenyl
Übersicht
Beschreibung
5’-Chloro-1,1’:3’,1’'-terphenyl is a chemical compound with the molecular formula C18H13Cl . It has a molecular weight of 264.75 .
Molecular Structure Analysis
The molecular structure of 5’-Chloro-1,1’:3’,1’'-terphenyl consists of 18 carbon atoms, 13 hydrogen atoms, and 1 chlorine atom . The exact structure can be found in the MOL file with the MDL Number MFCD00192829 .Physical And Chemical Properties Analysis
5’-Chloro-1,1’:3’,1’'-terphenyl has a molecular weight of 264.75 . The storage temperature for this compound is 2-8°C .Wissenschaftliche Forschungsanwendungen
Structural and Molecular Analysis
Steric Properties : Terphenyl halides, including chlorinated variants, are known for their steric properties. These compounds crystallize in specific space groups, demonstrating isomorphism and isostructural characteristics, with noted bond distances in the molecular structure (Twamley, Hardman, & Power, 2000).
Synthesis and Characterization : Research into modified terphenyl ligands, including chlorinated versions, focuses on their potential in stabilizing novel low valent main group species or transition metal heteronuclear multiply bonded compounds. Such research involves synthesizing and characterizing new ligands for specific applications (Stanciu et al., 2006).
Electronic and Optical Applications
Optoelectronic and Nonlinear Optical Properties : Chlorinated terphenyls are studied for their optoelectronic and third-order nonlinear optical properties, showing significant potential in these areas. Computational analysis, including density functional theory methods, supports these findings (Adeel et al., 2021).
Electron-Transporting and Exciton-Blocking Material : In the field of organic light-emitting diodes (OLEDs), chlorinated terphenyl compounds have been synthesized and used as electron transporters and exciton blockers, showing improved efficiency and reduced driving voltages in various color devices (Shih et al., 2015).
Material Science and Nanotechnology
Anisotropic Nanocomposites : Chlorinated terphenyl compounds are effective components in anisotropic nanocomposites, showing utility in materials science and engineering applications (Bezborodov et al., 2021).
Langmuir Monolayers and Surface Chemistry : Investigations into Langmuir monolayers of substituted chlorinated terphenyls highlight their potential in surface chemistry applications. Comparative analyses include surface pressure and electric surface potential measurements (Dynarowicz-Łątka et al., 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-chloro-3,5-diphenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl/c19-18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJKHXKJEGJOPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403117 | |
| Record name | 5'-Chloro-1,1':3',1''-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Chloro-1,1':3',1''-terphenyl | |
CAS RN |
126866-34-0 | |
| Record name | 5'-Chloro-1,1':3',1''-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-CHLORO-(1,1',3',1'')TERPHENYL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde](/img/structure/B173528.png)
